molecular formula C17H21ClN4O2 B8401317 Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate

Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate

Cat. No.: B8401317
M. Wt: 348.8 g/mol
InChI Key: ZBSOMMYUMAVBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 2-position and a tert-butyl ester group at the piperazine nitrogen. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its structural versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Chlorination: The quinazoline core is then chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Piperazine Coupling: The chlorinated quinazoline is coupled with tert-butyl piperazine-1-carboxylate under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position of the quinazoline ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reductive Amination: The piperazine ring can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in solvents such as ethanol or acetonitrile.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reductive Amination: Reducing agents like sodium cyanoborohydride (NaBH3CN) in the presence of an aldehyde or ketone.

Major Products Formed

    Nucleophilic Substitution: Substituted quinazoline derivatives.

    Hydrolysis: Quinazoline carboxylic acid derivatives.

    Reductive Amination: Piperazine derivatives with various substituents.

Scientific Research Applications

Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate is unique due to the presence of the quinazoline ring with a chlorine substituent, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C17H21ClN4O2

Molecular Weight

348.8 g/mol

IUPAC Name

tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H21ClN4O2/c1-17(2,3)24-16(23)22-10-8-21(9-11-22)14-12-6-4-5-7-13(12)19-15(18)20-14/h4-7H,8-11H2,1-3H3

InChI Key

ZBSOMMYUMAVBCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

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